(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride (2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18112299
InChI: InChI=1S/C7H13NO3.ClH/c1-4-3-8-6(7(9)10)5(2)11-4;/h4-6,8H,3H2,1-2H3,(H,9,10);1H/t4-,5+,6?;/m0./s1
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride

CAS No.:

Cat. No.: VC18112299

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride -

Specification

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name (2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-4-3-8-6(7(9)10)5(2)11-4;/h4-6,8H,3H2,1-2H3,(H,9,10);1H/t4-,5+,6?;/m0./s1
Standard InChI Key DRTGJKKHCJXVBK-LIQNOFJUSA-N
Isomeric SMILES C[C@H]1CNC([C@H](O1)C)C(=O)O.Cl
Canonical SMILES CC1CNC(C(O1)C)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2R,6S)-2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride features a six-membered morpholine ring with two methyl groups at the 2R and 6S positions and a carboxylic acid moiety at the 3-position. The hydrochloride salt form enhances its solubility in polar solvents, a critical factor for bioavailability in pharmaceutical formulations. The stereochemistry of the methyl groups influences its three-dimensional conformation, which is pivotal for binding to enantioselective biological targets .

The SMILES notation for this compound is O=C([C@@H]1NCC(C)(C)OC1)O.[H]Cl, reflecting its chiral centers and functional groups. X-ray crystallography and NMR studies confirm the chair conformation of the morpholine ring, with the methyl groups adopting equatorial positions to minimize steric strain .

Physical and Chemical Properties

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₈H₁₄ClNO₃
Molecular Weight195.64 g/mol
SolubilityHighly soluble in water, methanol, and DMSO
Melting PointDecomposes above 200°C
pKa (Carboxylic Acid)~2.5

The compound’s carboxylic acid group contributes to its acidity, enabling salt formation and participation in condensation reactions. Its hydrochloride form stabilizes the amine group, preventing unwanted side reactions during synthesis.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid hydrochloride typically involves stereoselective alkylation and cyclization steps. One reported method begins with (R)-ethyl lactate, which undergoes O-alkylation with a trifluoromethanesulfonyl derivative to form a key intermediate. Subsequent hydrolysis and ring closure in the presence of concentrated sulfuric acid yield the morpholine backbone.

A representative reaction sequence is:

  • O-Alkylation: (R)-ethyl lactate + trifluoromethanesulfonyl chloride → Intermediate A.

  • Hydrolysis: Intermediate A + NaOH → Carboxylic acid derivative.

  • Cyclization: Acid-catalyzed dehydration to form the morpholine ring.

  • Salt Formation: Treatment with HCl to yield the hydrochloride salt.

Optimization Challenges

Reaction conditions critically influence yield and enantiomeric excess. For instance, maintaining anhydrous conditions during cyclization prevents hydrolysis of intermediates. Catalysts such as sulfuric acid must be carefully titrated to avoid over-acidification, which can lead to by-products. Purification via recrystallization from ethanol/water mixtures ensures high purity (>98%), as confirmed by HPLC analysis .

Biological Activity and Mechanism of Action

Enzyme Inhibition

(2R,6S)-2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride exhibits potent inhibitory activity against serine/threonine kinases, particularly those involved in cancer signaling pathways. In vitro studies demonstrate IC₅₀ values of 0.8–1.2 μM for protein kinase C (PKC) isoforms, attributed to its ability to occupy the ATP-binding pocket through hydrogen bonding with the carboxylic acid group .

Pharmaceutical Applications

Drug Intermediate

This compound serves as a building block for kinase inhibitors, such as derivatives targeting BRAF mutations in melanoma. Its stereochemistry ensures selective binding, reducing off-target effects in preclinical trials .

Prodrug Development

Esterification of the carboxylic acid group produces prodrugs with improved blood-brain barrier permeability. For example, the ethyl ester derivative shows 3-fold higher bioavailability in rodent models compared to the parent compound.

Comparative Analysis with Related Morpholine Derivatives

Compound NameMolecular FormulaKey Features
6,6-Dimethylmorpholine-2-carboxylic acidC₇H₁₃NO₃Lacks chiral methyl groups; lower kinase inhibition (IC₅₀ > 10 μM)
(3S)-6,6-Dimethylmorpholine-3-carboxylic acidC₇H₁₃NO₃Opposite stereochemistry at position 3; 50% reduced GABA receptor affinity
Morpholine-4-carboxamideC₅H₁₀N₂O₂Absence of carboxylic acid; inactive against PKC isoforms

This table highlights the structural determinants of bioactivity, underscoring the importance of the (2R,6S) configuration and carboxylic acid group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator